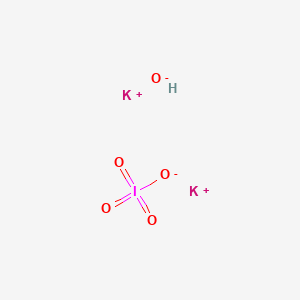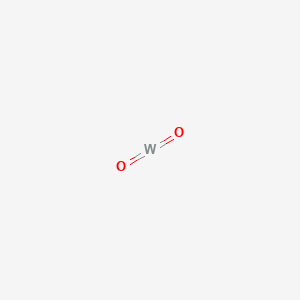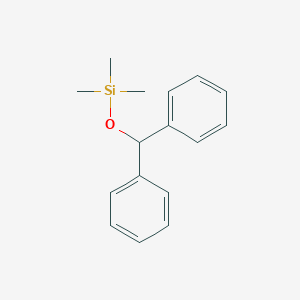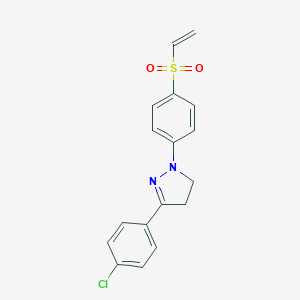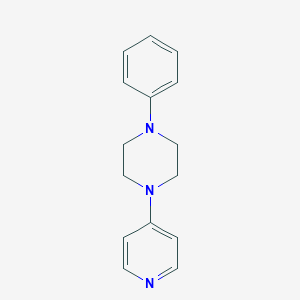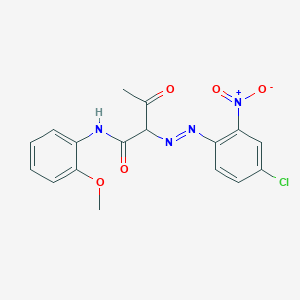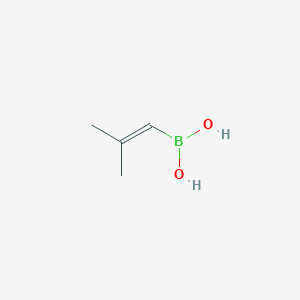
2,2-Dimethylethenylboronic acid
Overview
Description
2,2-Dimethylethenylboronic acid is a useful reagent in the preparation of prostaglandins via 1,4-conjugate addition . The molecular formula is C4H9BO2 .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylethenylboronic acid consists of carbon ©, hydrogen (H), boron (B), and oxygen (O) atoms. The InChI code for the compound is1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3 . Chemical Reactions Analysis
While specific chemical reactions involving 2,2-Dimethylethenylboronic acid are not available, boronic acids are known to undergo several types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The compound has a molecular weight of 99.93 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 190.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.8 mmHg at 25°C . The compound has a molar refractivity of 27.0±0.3 cm³ and a polar surface area of 40 Ų .Scientific Research Applications
Organic Synthesis
2,2-Dimethylethenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s stability and reactivity make it an excellent choice for creating vinyl boronates , which are intermediates in the synthesis of various organic compounds.
Material Science
The compound’s utility extends to material science, where it can be used to modify organic polymers . By incorporating boronic acid groups into polymers, researchers can enhance the material’s properties, such as thermal stability, mechanical strength, and chemical resistance, making them suitable for advanced material applications.
Agricultural Chemistry
2,2-Dimethylethenylboronic acid: may be used in the development of agrochemicals . Its boronic acid moiety can interact with various biological systems, potentially leading to the creation of new pesticides or herbicides that are more effective and environmentally friendly.
Biochemistry
In biochemistry, this compound can be used to study enzyme interactions and substrate specificity . Boronic acids can act as inhibitors or substrates for enzymes, providing insights into enzyme mechanisms and aiding in the design of enzyme-based sensors or assays.
Environmental Applications
While specific environmental applications for 2,2-Dimethylethenylboronic acid are not well-documented, boronic acids, in general, have been explored for their potential use in environmental sensing and remediation . They could be involved in detecting various environmental pollutants or in the development of materials that help in the cleanup of hazardous substances.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methylprop-1-enylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-4(2)3-5(6)7/h3,6-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJRSOGVYOIVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376880 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylethenylboronic acid | |
CAS RN |
14559-88-7 | |
| Record name | 2,2-Dimethylethenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14559-88-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




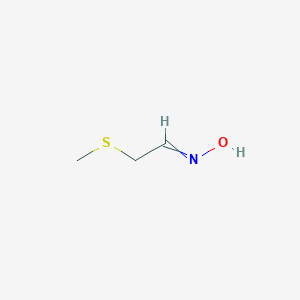
![5-Fluoro-1-[4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B80470.png)
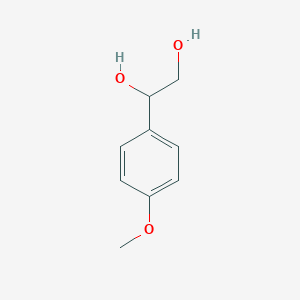
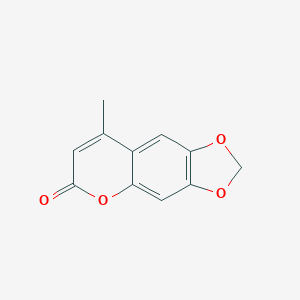

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)
